1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an isopropyl group, a nitro group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 1-isopropyl-1H-pyrazole with trifluoromethylating agents to introduce the trifluoromethyl group. Subsequently, nitration is performed to add the nitro group at the 5-position of the pyrazole ring. The reaction conditions for these steps often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the need for efficient purification techniques to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents. Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals.
Mechanism of Action
The mechanism by which 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can interact with biological targets, influencing the activity of enzymes or receptors. The nitro group may also play a role in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1-Nitro-3-(trifluoromethyl)benzene
1-Isopropyl-3-(trifluoromethyl)pyrazole
5-Nitro-3-(trifluoromethyl)pyrazole
Uniqueness: 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-nitro-1-propan-2-yl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2/c1-4(2)12-6(13(14)15)3-5(11-12)7(8,9)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHANBCMOSJAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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